molecular formula C12H14Cl2N2O2 B2924283 3-(2-Aminoethyl)-7-chloro-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride CAS No. 1266686-32-1

3-(2-Aminoethyl)-7-chloro-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride

Cat. No. B2924283
CAS RN: 1266686-32-1
M. Wt: 289.16
InChI Key: XLXBFXRDQAPIKZ-UHFFFAOYSA-N
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Description

This compound is a derivative of tryptamine, which is a biogenic amine formed from the decarboxylation of tryptophan by L-aromatic amino acid decarboxylase .


Synthesis Analysis

Tryptamine derivatives can be synthesized as inhibitors against hepatitis B virus, potential antitumor agents, CCK receptor antagonists, indoleamine 2,3-dioxygenase inhibitors, antispasmodic agents, and new antimalarial agents .


Chemical Reactions Analysis

Tryptamine, a related compound, is used in multi-layered analysis to differentiate and identify biogenic amines. It’s also used in the synthesis of indole ring-terminated thiol, ω-mercaptooctyltryptamide, and in surface-enhanced Raman spectroscopic investigation of indole ring-terminated self-assembled monolayer on gold electrode .

Scientific Research Applications

Spacer Arm in Conjugation Schemes

The compound is used as a spacer arm in conjugation schemes, enabling the construction, extension, and modification of functional groups on proteins and surfaces .

Reversible Immobilization Applications

It is also employed for reversible immobilization applications, allowing for the temporary attachment of biomolecules to various substrates .

Hydrogel Development

In the field of biomaterials, this compound is used to modify hyaluronic acid hydrogels, which are designed to maintain the native spherical morphology and stemness of human dental pulp stem cells .

Safety And Hazards

The safety data sheet for a related compound, Tris[2-(dimethylamino)ethyl]amine, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-(2-aminoethyl)-7-chloro-6-methoxy-1H-quinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2.ClH/c1-17-11-5-8-4-7(2-3-14)12(16)15-10(8)6-9(11)13;/h4-6H,2-3,14H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXBFXRDQAPIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)N2)CCN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethyl)-7-chloro-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride

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